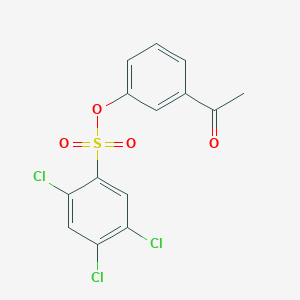

3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

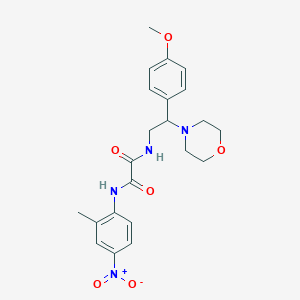

“3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate” is a chemical compound. It is similar to “N-(2-acetylphenyl)-2,4,5-trichlorobenzene-1-sulfonamide” which has a molecular weight of 378.66 . It is also related to trichlorobenzenes, which are human-made compounds that occur in three different chemical forms .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, the synthesis of “triferrocenyl-substituted 1,3,5-triphenylbenzene” involved the formation of an imine bond between ferrocenecarboxaldehyde and a C3-symmetric 1,3,5-tris(4-aminophenyl)benzene .Molecular Structure Analysis

The molecular structure of similar compounds like “N-(2-acetylphenyl)-2,4,5-trichlorobenzene-1-sulfonamide” can be represented by the linear formula C14H10Cl3NO3S . Trichlorobenzenes, which are structurally similar, have the same molecular weight and formula but differ structurally by where the chlorine atoms are attached to the benzene ring .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

One study focuses on the synthesis of novel benzenesulfonamide derivatives, including chlorinated compounds showing significant in vitro antitumor activity against specific cell lines. This research highlights the potential of sulfonamide derivatives in cancer treatment (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Corrosion Inhibition

Another application is in corrosion inhibition, where a triazole derivative showed significant efficiency in protecting mild steel in acidic media. This suggests the potential of sulfonate compounds in developing more effective corrosion inhibitors (M. Lagrenée et al., 2002).

Catalysis and Organic Synthesis

Research on the catalytic application of sulfonic acid derivatives for organic transformations underlines their importance in synthetic chemistry. These catalysts facilitate a variety of reactions, indicating their versatility and efficiency in organic synthesis (A. Zare et al., 2012).

Polymer Science

In polymer science, sulfonation of syndiotactic polystyrene for creating ionomer materials demonstrates the role of sulfonate compounds in modifying polymer properties for specific applications (E. B. Orler et al., 1993).

Environmental Chemistry

The environmental chemistry of sulfonate surfactants shows their effect on the solubility of organic compounds, indicating the relevance of sulfonate derivatives in environmental remediation and the study of contaminant behavior (D. Kile et al., 1990).

Eigenschaften

IUPAC Name |

(3-acetylphenyl) 2,4,5-trichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O4S/c1-8(18)9-3-2-4-10(5-9)21-22(19,20)14-7-12(16)11(15)6-13(14)17/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGYRYDWARHYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)

![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)

![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2755087.png)

![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)

![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)

![N-(3,4-difluorophenyl)-2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2755096.png)